Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate
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Overview
Description
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate is a chemical compound with the molecular formula C10H12BrNO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethoxycarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate typically involves several steps:
Reduction Reaction: Ortho-nitrotoluene and ammonium chloride are subjected to a reduction reaction under the catalytic action of zinc powder and alloy micro-nano powder.
Acylation Reaction: Hydroxylamine undergoes an acylation reaction.
Methylation Reaction: A methylation reaction is performed.
Bromination Reaction: The final step involves a bromination reaction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl {2-[2-(chloromethyl)phenyl]ethoxy}carbamate: Similar structure but with a chlorine atom instead of bromine.
Methyl {2-[2-(fluoromethyl)phenyl]ethoxy}carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. This makes it distinct from its chloro- and fluoro- counterparts .
Properties
CAS No. |
151827-86-0 |
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Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
methyl N-[2-[2-(bromomethyl)phenyl]ethoxy]carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-11(14)13-16-7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
InChI Key |
IIXHTYJHNJTIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NOCCC1=CC=CC=C1CBr |
Origin of Product |
United States |
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